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molecular formula C14H22N2O B1631220 o-Benzyl-n,n'-diisopropylisourea CAS No. 2978-10-1

o-Benzyl-n,n'-diisopropylisourea

Cat. No. B1631220
M. Wt: 234.34 g/mol
InChI Key: HTJDVAQGUYGUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09078929B2

Procedure details

Synthesis is carried out from benzyl alcohol and N,N′-dicyclohexylcarbodiimide (Mathias, Synthesis 1979, 561.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]1([N:15]=[C:16]=[N:17][CH:18]2[CH2:23]CCC[CH2:19]2)[CH2:14]CCC[CH2:10]1>>[CH:18]([NH:17][C:16](=[N:15][CH:9]([CH3:14])[CH3:10])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:23])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
Smiles
C(C)(C)NC(OCC1=CC=CC=C1)=NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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